molecular formula C14H16N2O3S2 B2629366 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798543-05-1

3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2629366
CAS RN: 1798543-05-1
M. Wt: 324.41
InChI Key: QZEKCZIFEXACRC-UHFFFAOYSA-N
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Description

3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. This compound is also known as TAK-875, and it has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of type 2 diabetes mellitus.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

The chemical compound "3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione" belongs to a class of compounds that have been the subject of various synthesis and structural analysis studies. Thiazolidine-2,4-diones and their derivatives are synthesized through various chemical reactions, such as Knoevenagel condensation, and are known for their structural diversity and potential biological activities. These compounds often involve the use of piperidine as a catalyst or a reactant in the synthesis process, indicating its importance in the structural formation of these compounds (Kandeel, 2006; Yang et al., 2003).

Antimicrobial and Antifungal Properties

This class of compounds, particularly those involving thiazolidine-2,4-dione scaffolds, has demonstrated significant antimicrobial and antifungal properties. Various studies have shown these compounds to be effective against a range of bacteria and fungi. For instance, some derivatives have exhibited promising antibacterial activity against gram-positive bacteria and antifungal activity against species like Aspergillus niger and Candida albicans (Prakash et al., 2011; Aneja et al., 2011; Abd Alhameed et al., 2019).

Anticancer Properties

Notably, some thiazolidine-2,4-dione derivatives have shown potential as anticancer agents. The modification of these compounds, often by incorporating various substituents, can result in enhanced activity against specific cancer cell lines. This highlights the potential therapeutic applications of these compounds in oncology (Kumar et al., 2022; Kumar et al., 2013).

Potential in Diabetes Treatment

Some studies have also explored the potential of thiazolidine-2,4-dione derivatives in treating diabetes, particularly type 2 diabetes. The compounds are known for their ability to lower blood glucose levels and have been studied for their effectiveness in reducing blood glucose in models (Kadium et al., 2022).

Antimicrobial Screening and Design

The antimicrobial properties of these compounds have been extensively studied, with some derivatives showing potent activity against various bacterial and fungal strains. The structural variations in these compounds often influence their antimicrobial efficacy, providing insights into the design of new antimicrobial agents (Patel et al., 2017; Derkach et al., 2016).

Biochemical Analysis

Biochemical Properties

3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with DNA gyrase, an enzyme crucial for DNA replication and transcription . The interaction with DNA gyrase suggests that this compound may inhibit bacterial growth by preventing DNA replication. Additionally, the thiazolidinedione moiety in the compound is known to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of gene expression related to glucose and lipid metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PPARs can lead to changes in the expression of genes involved in glucose uptake and lipid metabolism, thereby affecting cellular energy balance . Additionally, the compound’s ability to inhibit DNA gyrase can result in the suppression of bacterial cell proliferation, making it a potential antibacterial agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to DNA gyrase, inhibiting its activity and thereby preventing DNA replication in bacterial cells . This inhibition is crucial for its antibacterial properties. Furthermore, the thiazolidinedione moiety binds to PPARs, leading to the activation or repression of target genes involved in metabolic processes . This dual mechanism of action highlights the compound’s potential as both an antibacterial and metabolic regulator.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that the compound maintains its activity over extended periods, suggesting its potential for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate metabolic pathways without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a narrow therapeutic window . These findings underscore the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PPARs. These interactions influence the expression of enzymes and cofactors involved in glucose and lipid metabolism . The compound’s effects on metabolic flux and metabolite levels have been observed in various in vitro and in vivo studies, highlighting its potential as a metabolic regulator .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with cellular transporters that facilitate its uptake and distribution to target tissues

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and metabolic processes

properties

IUPAC Name

3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c17-12(7-10-3-6-20-8-10)15-4-1-11(2-5-15)16-13(18)9-21-14(16)19/h3,6,8,11H,1-2,4-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEKCZIFEXACRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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